7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
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Overview
Description
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a synthetic compound with a complex structure that includes a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the triazolopyrimidine core This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine include other triazolopyrimidine derivatives with different substituents. Examples might include:
- 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-ol
- 7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-thiol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar molecules.
Biological Activity
7-[1-(2,6-Dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 477865-17-1) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The compound has the molecular formula C15H17N5O and a molecular weight of 283.33 g/mol. Its structure features a triazolo-pyrimidine core that is known for various pharmacological activities.
Antiproliferative Activity
Research indicates that compounds with similar triazole structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives of triazolo-pyrimidines have shown promising results against breast, colon, and lung cancer cell lines. The mechanism of action often involves pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR) .
Table 1: Antiproliferative Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) |
---|---|---|
2-(Pyridine-3-yl)-7-(4-trifluoromethylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-amine | MCF-7 (Breast Cancer) | 12.5 |
This compound | A549 (Lung Cancer) | TBD |
Note: TBD indicates that specific values for this compound are not yet established in the literature.
Enzyme Inhibition
The biological activity of triazole derivatives often includes enzyme inhibition. For example, compounds in this class have been shown to inhibit acetylcholinesterase (AChE), which is crucial for treating neurological disorders . This inhibition suggests potential applications in treating conditions like Alzheimer's disease.
Study on Synthesis and Biological Evaluation
A study focused on synthesizing a series of triazolo-pyrimidine derivatives demonstrated that modifications to the phenoxy group significantly affected biological activity. The synthesized compounds were screened for cytotoxicity against several cancer cell lines. The results indicated that the presence of electron-withdrawing groups enhanced antiproliferative activity .
Mechanistic Insights
Further investigations into the mechanisms of action revealed that some triazole derivatives could induce apoptosis in cancer cells through mitochondrial pathways. This finding emphasizes the importance of structural modifications in enhancing therapeutic efficacy .
Properties
IUPAC Name |
7-[1-(2,6-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-9-5-4-6-10(2)13(9)21-11(3)12-7-8-17-15-18-14(16)19-20(12)15/h4-8,11H,1-3H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHPIFKPBYGVEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC(C)C2=CC=NC3=NC(=NN23)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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